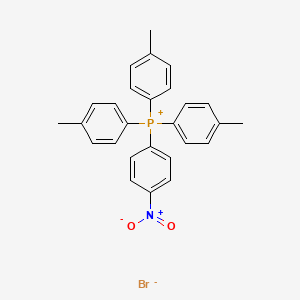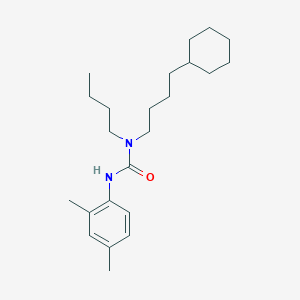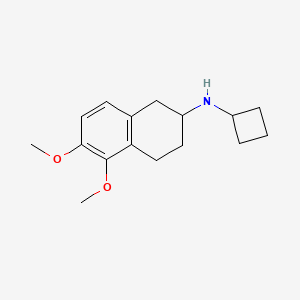
4-Ethyl-2-(hydroxymethyl)-6-sulfanylphenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Ethyl-2-(hydroxymethyl)-6-sulfanylphenol is an organic compound that belongs to the class of phenols. This compound is characterized by the presence of an ethyl group, a hydroxymethyl group, and a sulfanyl group attached to a benzene ring. Phenolic compounds are known for their diverse chemical properties and applications in various fields, including chemistry, biology, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethyl-2-(hydroxymethyl)-6-sulfanylphenol can be achieved through several synthetic routes. One common method involves the alkylation of a phenol derivative with an ethyl halide in the presence of a base. The hydroxymethyl group can be introduced through a formylation reaction, followed by reduction. The sulfanyl group can be added via a thiolation reaction using a suitable thiol reagent.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using automated reactors and continuous flow processes. The choice of solvents, catalysts, and reaction conditions is optimized to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
4-Ethyl-2-(hydroxymethyl)-6-sulfanylphenol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The phenolic hydroxyl group can be reduced to a hydrocarbon using reducing agents like lithium aluminum hydride.
Substitution: The sulfanyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Nucleophiles such as halides, amines, and thiols
Major Products Formed
Oxidation: Formation of carboxylic acids
Reduction: Formation of hydrocarbons
Substitution: Formation of substituted phenols
Aplicaciones Científicas De Investigación
4-Ethyl-2-(hydroxymethyl)-6-sulfanylphenol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential antioxidant properties due to the presence of the phenolic hydroxyl group.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-Ethyl-2-(hydroxymethyl)-6-sulfanylphenol involves its interaction with various molecular targets and pathways. The phenolic hydroxyl group can donate hydrogen atoms, acting as an antioxidant by neutralizing free radicals. The sulfanyl group can form disulfide bonds, which may play a role in protein stabilization and enzyme activity modulation.
Comparación Con Compuestos Similares
Similar Compounds
4-Methyl-2-(hydroxymethyl)-6-sulfanylphenol: Similar structure but with a methyl group instead of an ethyl group.
4-Ethyl-2-(hydroxymethyl)-6-methylphenol: Similar structure but with a methyl group instead of a sulfanyl group.
4-Ethyl-2-(hydroxymethyl)-6-hydroxyphenol: Similar structure but with a hydroxyl group instead of a sulfanyl group.
Uniqueness
4-Ethyl-2-(hydroxymethyl)-6-sulfanylphenol is unique due to the presence of both the ethyl and sulfanyl groups, which confer distinct chemical properties and reactivity. The combination of these functional groups makes it a versatile compound for various applications in research and industry.
Propiedades
Número CAS |
88661-08-9 |
|---|---|
Fórmula molecular |
C9H12O2S |
Peso molecular |
184.26 g/mol |
Nombre IUPAC |
4-ethyl-2-(hydroxymethyl)-6-sulfanylphenol |
InChI |
InChI=1S/C9H12O2S/c1-2-6-3-7(5-10)9(11)8(12)4-6/h3-4,10-12H,2,5H2,1H3 |
Clave InChI |
CNFYNINIPPMCDX-UHFFFAOYSA-N |
SMILES canónico |
CCC1=CC(=C(C(=C1)S)O)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-[3-(2-Methoxyethyl)-6-methylhept-5-EN-2-ylidene]hydroxylamine](/img/structure/B14381113.png)
![3-[Ethoxy(diethyl)silyl]propane-1-thiol](/img/structure/B14381126.png)

![N~2~,N~6~-Dimethyl-4-[(pyridin-2-yl)amino]pyridine-2,6-dicarboxamide](/img/structure/B14381134.png)
![1,3-Dioxo-1,3,3',4'-tetrahydrospiro[indene-2,2'-pyran]-4'-yl acetate](/img/structure/B14381139.png)


![8-Methoxy-7-methylbenzo[g]pteridine-2,4(1H,3H)-dione](/img/structure/B14381153.png)


![[4-(Benzenesulfonyl)butoxy]benzene](/img/structure/B14381175.png)
![4-[(E)-(Hydrazinylmethylidene)amino]-1,2,5-oxadiazole-3-carboxylic acid](/img/structure/B14381176.png)
